2-(2,3-Dimethyl-phenylamino)-N-thiazol-2-yl-propionamide is an organic compound classified under thiazole derivatives. This compound features a thiazole ring, an amine group, and a propionamide moiety, contributing to its potential biological activities. Its molecular formula is with a molecular weight of 275.37 g/mol. The compound has garnered interest in medicinal chemistry due to its possible applications in drug development and biological research.
The synthesis of 2-(2,3-Dimethyl-phenylamino)-N-thiazol-2-yl-propionamide typically involves the following steps:
This synthetic route allows for a high yield of the target compound while minimizing by-products. The choice of coupling agents and catalysts is crucial for optimizing reaction conditions and achieving purity in the final product.
The molecular structure of 2-(2,3-Dimethyl-phenylamino)-N-thiazol-2-yl-propionamide can be represented as follows:
The compound features a thiazole ring which is known for its biological activity, particularly in enzyme inhibition and receptor interaction.
2-(2,3-Dimethyl-phenylamino)-N-thiazol-2-yl-propionamide can undergo various chemical reactions:
These reactions highlight the compound's versatility in organic synthesis, allowing for the development of various derivatives that may enhance biological activity.
The mechanism of action for 2-(2,3-Dimethyl-phenylamino)-N-thiazol-2-yl-propionamide involves its interaction with specific molecular targets within biological systems:
The physical properties of 2-(2,3-Dimethyl-phenylamino)-N-thiazol-2-yl-propionamide include:
The chemical properties include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 275.37 g/mol |
IUPAC Name | 2-(2,3-dimethylanilino)-N-(1,3-thiazol-2-yl)propanamide |
InChI Key | PZEDOZZSNVCIOF-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C(=CC=C1)NC(C)C(=O)NC2=NC=CS2)C |
These properties are crucial for predicting the behavior of the compound in various chemical environments and applications.
The potential applications of 2-(2,3-Dimethyl-phenylamino)-N-thiazol-2-yl-propionamide extend across several scientific fields:
CAS No.: 79982-94-8
CAS No.: 1232861-58-3
CAS No.: 334-20-3
CAS No.: 76060-17-8
CAS No.: 13441-54-8
CAS No.: 919005-14-4